molecular formula C6H8N8 B12668699 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole CAS No. 83721-35-1

5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole

Cat. No.: B12668699
CAS No.: 83721-35-1
M. Wt: 192.18 g/mol
InChI Key: HFEJGPOJWWISRP-OWOJBTEDSA-N
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Description

5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is a compound with the molecular formula C6H8N8. It is a bistetrazole derivative, characterized by the presence of two tetrazole rings connected by a but-2-ene-1,4-diyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2-butene with sodium azide, followed by cyclization to form the tetrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place due to the potentially hazardous nature of the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions

5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds .

Scientific Research Applications

5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole rings can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is unique due to its butene linker, which provides specific steric and electronic properties that can influence its reactivity and stability. This makes it particularly suitable for applications requiring high-energy materials and specific coordination chemistry .

Properties

CAS No.

83721-35-1

Molecular Formula

C6H8N8

Molecular Weight

192.18 g/mol

IUPAC Name

5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole

InChI

InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+

InChI Key

HFEJGPOJWWISRP-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CC1=NNN=N1)C2=NNN=N2

Canonical SMILES

C(C=CCC1=NNN=N1)C2=NNN=N2

Origin of Product

United States

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